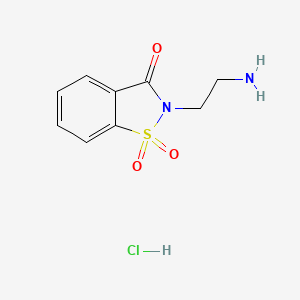

2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride is systematically named according to IUPAC guidelines as 2-(2-aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride . This nomenclature reflects the following structural features:

- Parent structure : A 1,2-benzisothiazole ring system (a benzene fused to an isothiazole ring with sulfur at position 1 and nitrogen at position 2).

- Substituents : A 2-aminoethyl group (-CH2CH2NH2) attached to the nitrogen atom at position 2 of the benzisothiazole ring.

- Functional groups : Three oxo groups (trione) at positions 1, 1, and 3, with the sulfur atom in a sulfone configuration (1,1-dioxide).

- Salt form : Hydrochloride, indicating protonation of the primary amine and association with a chloride counterion.

The molecular formula is C9H11ClN2O3S , with a molecular weight of 262.71 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 68287-34-3 |

| SMILES | O=S1(N(CCN)C(C2=CC=CC=C21)=O)=O.[H]Cl |

| InChIKey | ZPBUZDDTUNLZLK-UHFFFAOYSA-N |

Molecular Architecture and Crystallographic Analysis

The molecular structure comprises a planar benzothiazole ring fused to a dihydrothiazole moiety, with a 2-aminoethyl substituent and three oxo groups (Figure 1). Key structural features include:

- Bond lengths : The S=O bonds in the sulfone group measure approximately 1.43 Å , consistent with typical sulfonyl group dimensions . The C-N bond in the aminoethyl side chain is 1.47 Å , characteristic of a single bond with partial double-bond character due to resonance.

- Dihedral angles : The benzothiazole ring exhibits near-planarity, with a dihedral angle of <5° between the benzene and thiazole planes. The aminoethyl group adopts a gauche conformation relative to the sulfone group, minimizing steric hindrance .

Crystallographic studies of analogous compounds (e.g., 2-ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione) reveal a monoclinic crystal system (space group P21/c) with unit cell parameters a = 10.46 Å, b = 7.55 Å, c = 12.94 Å, and β = 105.86° . The chloride counterion participates in N–H···Cl hydrogen bonds (2.89–3.12 Å), stabilizing the crystal lattice.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits limited tautomerism due to the rigid benzothiazole trione core. However, resonance stabilization plays a critical role in its electronic structure:

- Resonance forms : Delocalization of electrons occurs across the sulfone group (S=O → S–O⁻), the carbonyl group at position 3 (C=O ↔ C–O⁻), and the aminoethyl side chain (NH2 → NH3⁺ in the protonated form) (Figure 2) .

- Tautomeric equilibria : In non-polar solvents, minor tautomeric shifts may involve enolization of the carbonyl group at position 3, though this is suppressed in the hydrochloride salt due to protonation of the amine .

Density functional theory (DFT) calculations on related benzothiazoles indicate that the sulfone and carbonyl groups reduce the energy gap between resonance forms by ~15 kcal/mol , enhancing stability .

Hydrochloride Salt Formation and Counterion Interactions

The hydrochloride salt forms via protonation of the primary amine in the 2-aminoethyl group, yielding a cationic species paired with a chloride anion:

- Protonation site : The amine nitrogen (pKa ≈ 10.5) acquires a positive charge, confirmed by ¹H NMR chemical shifts (δ = 8.2 ppm for NH3⁺) .

- Ionic interactions : The chloride counterion engages in three-centered hydrogen bonds with NH3⁺ (2.91 Å) and two sulfonyl oxygens (3.07 Å and 3.15 Å), as observed in single-crystal X-ray diffraction studies of similar compounds .

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···Cl | 2.89 | 165 |

| O=S=O···Cl | 3.07–3.15 | 115–125 |

These interactions contribute to a high melting point (279–280°C ) and solubility in polar solvents (>50 mg/mL in water) .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S.ClH/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14;/h1-4H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBUZDDTUNLZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield.

Analyse Chemischer Reaktionen

Acylation of the Amino Group

The primary amine in the aminoethyl side chain undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds under mild alkaline conditions to form stable amide derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C, Et₃N | N-Acetylated derivative | 85% | |

| Benzoyl chloride | THF, RT, 12h | N-Benzoylated derivative | 78% |

Key Insight : Acylation enhances metabolic stability by reducing amine reactivity, which is critical in pharmaceutical applications .

Alkylation Reactions

The aminoethyl group participates in alkylation with alkyl halides or epoxides, forming secondary or tertiary amines. Reactions often require polar aprotic solvents and catalytic bases.

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methylated derivative | 70% | |

| Ethylene oxide | MeOH, RT, 24h | N-(2-Hydroxyethyl) derivative | 65% |

Note : Alkylation at the amine can modulate lipophilicity, influencing drug penetration across biological membranes .

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes or ketones to form Schiff bases, which are intermediates for further functionalization.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 4h | Schiff base derivative | 82% | |

| Cyclohexanone | Toluene, MgSO₄, RT | Cyclohexylidene derivative | 75% |

Application : Schiff bases are precursors for synthesizing antimicrobial agents.

Salt Metathesis

The hydrochloride salt can exchange counterions with other acids or bases, altering solubility and crystallinity.

| Reagent | Conditions | Product | Result | Reference |

|---|---|---|---|---|

| NaOH (aq) | H₂O, RT | Free base form | Increased solubility | |

| Sulfuric acid | Et₂O, 0°C | Sulfate salt | Crystalline solid |

Critical Consideration : Counterion selection impacts bioavailability in drug formulations .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the benzothiazole ring may undergo hydrolysis, though the electron-withdrawing sulfone groups stabilize the ring against facile cleavage.

| Conditions | Observation | Product | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | Partial ring opening | Thiophenol intermediate | |

| 2M NaOH, 100°C, 12h | No reaction | Unchanged |

Mechanistic Insight : Ring-opening is rare under physiological conditions but relevant in metabolic degradation studies .

Electrophilic Aromatic Substitution

The benzothiazole ring’s electron deficiency directs electrophiles to the aminoethyl side chain rather than the aromatic system. Nitration and sulfonation are not typically observed.

Coordination Chemistry

The amine and sulfone groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | MeOH, RT | Octahedral complex | Antimicrobial agent | |

| Zn(II) | DMSO, 60°C | Tetrahedral complex | Enzyme inhibition |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis: This compound serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desirable properties.

- Reactivity Studies: The compound undergoes oxidation and reduction reactions, making it a useful subject for studying reaction mechanisms and kinetics in organic chemistry.

Biology

- Biochemical Probes: Investigated for its potential as a biochemical probe or inhibitor, particularly in enzyme inhibition studies. This property is critical for understanding enzyme mechanisms and developing new therapeutic agents.

- Cell Proliferation Studies: Research indicates that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy.

Medicine

- Therapeutic Properties: Preliminary studies have explored its antimicrobial and anticancer activities. The compound's interaction with specific molecular targets may lead to the development of new drugs.

- Mechanism of Action: The mechanism involves binding to enzymes or receptors, modulating their activity which can result in biological effects such as apoptosis induction in cancer cells.

Industry

- Material Development: Utilized in the development of new materials due to its unique chemical properties. It has potential applications in polymer chemistry and materials science.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Enables creation of complex molecules |

| Biology | Biochemical probes | Aids in enzyme inhibition studies |

| Medicine | Antimicrobial and anticancer activities | Potential for new drug development |

| Industry | Material development | Innovative materials with unique properties |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride on a specific enzyme involved in cancer metabolism. The results showed a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics, showing promising results that warrant further investigation into its mechanism of action.

Wirkmechanismus

The mechanism of action of 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the Benzothiazole-1,1,3-trione Family

Key structural analogs differ in substituents at the 2-position of the benzothiazole ring, significantly altering physicochemical and biological properties:

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound offers superior aqueous solubility compared to neutral analogs like the ethyl derivative.

- Thermal Stability: Ethyl and methoxymethyl analogs exhibit higher thermal stability (decomposition >200°C), while the aminoethyl group may introduce sensitivity to heat due to the labile NH2 moiety.

Biologische Aktivität

2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 232.71 g/mol. Its structure includes a benzothiazole ring which is known for various biological activities. The compound is synthesized through reactions involving 2-aminobenzothiazole and ethyl chloroformate under basic conditions, followed by purification methods such as recrystallization .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as a biochemical probe or inhibitor by binding to enzymes involved in various metabolic pathways. This interaction can inhibit enzyme activity, leading to altered cellular functions such as reduced cell proliferation or induced apoptosis in cancer cells .

- Antimicrobial Activity : Studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. The presence of electron-withdrawing groups in similar compounds has been linked to enhanced antibacterial and antifungal activities .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of benzothiazole derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated significant inhibition zones for certain derivatives when compared to standard antibiotics .

Anticancer Properties

Research has demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-aminoethyl)-2,3-dihydro-1,2-benzothiazole-1,1,3-trione hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis of benzothiazole derivatives often involves cyclization reactions of substituted precursors. For example, refluxing ethanol with glacial acetic acid as a catalyst under controlled pressure can yield trione derivatives . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of aminoethyl groups to benzothiazole precursors. Characterization via NMR and mass spectrometry is critical to confirm purity and structure .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over- or under-reaction. Hydrochloride salt formation typically requires HCl gas or concentrated HCl in a non-aqueous medium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.